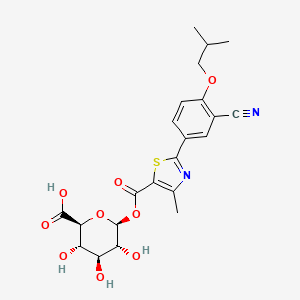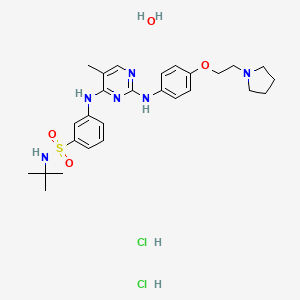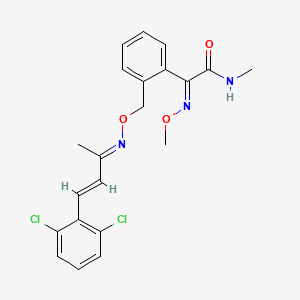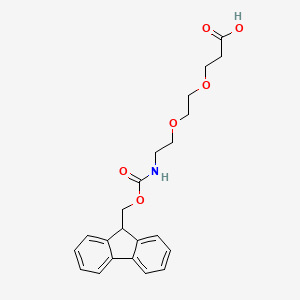
Fmoc-9-Amino-4,7-Dioxanonanoic acid
Overview
Description
Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-N-amido-PEG2-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 95.0 to 99.0 °C and a predicted boiling point of 621.0±50.0 °C . Its density is 1.243±0.06 g/cm3 at 20 ºC and 760 Torr . It is soluble in methanol .Scientific Research Applications
Self-Assembly and Bio-Inspired Applications : Fmoc-modified amino acids, including Fmoc-9-Amino-4,7-Dioxanonanoic acid, have eminent self-assembly features. They are useful for cell cultivation, bio-templating, optical applications, drug delivery, catalytic, therapeutic, and antibiotic properties due to the inherent hydrophobicity and aromaticity of the Fmoc moiety (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis : Fmoc amino acids have revolutionized solid phase peptide synthesis. Advances in this methodology, including a variety of solid supports, linkages, and side chain protecting groups, have facilitated the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
High-Performance Liquid Chromatography : Fmoc amino acids, including this compound, are used in high-performance liquid chromatography for amino acid analysis. This method offers high throughput and baseline resolution of common Fmoc-amino acids (Ou et al., 1996).
Synthesis and Purification of Amino Phosphorus Acids : Fmoc-protected amino phosphorus acids can be efficiently synthesized and purified using this compound, offering high yields and purity for these specialized molecules (Li, Whitehead, & Hammer, 2007).
Detection of Secondary Amino Acids : Fmoc derivatives are used for selective determination of secondary amino acids in physiological fluids and seawater samples, highlighting their utility in analytical chemistry (Einarsson, 1985).
Mechanism of Action
Target of Action
Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .
Mode of Action
The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .
Action Environment
The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .
Safety and Hazards
The safety data sheet for Fmoc-9-Amino-4,7-Dioxanonanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352, P362+P364) .
properties
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850312-72-0, 872679-70-4 | |
| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



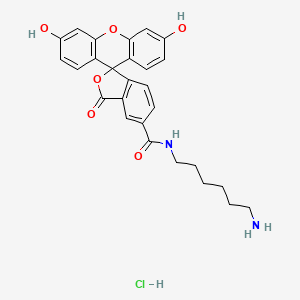




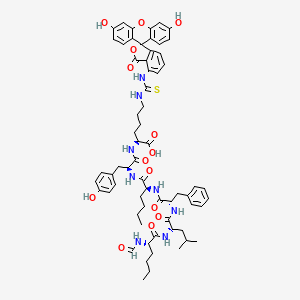
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
